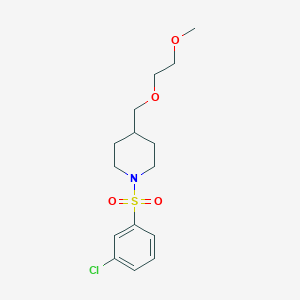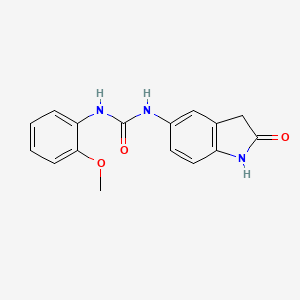
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to have promising anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives have been explored, with compounds showing potent activity as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001). These findings highlight the potential of such derivatives in neurological research.
- A study on the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea revealed a complex solid-state structure, offering insights into how simple molecules can form intricate structures (Kumar et al., 2000). This has implications for material science and crystallography.
Enzyme Inhibition and Anticancer Investigations
- Research on unsymmetrical 1,3-disubstituted ureas has demonstrated enzyme inhibition and anticancer activities. This includes the discovery of new derivatives with significant in vitro anticancer activity, highlighting their therapeutic potential (Mustafa et al., 2014).
Pharmacokinetics and Metabolite Analysis
- The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the detailed chemical pathways for creating specific, biologically active compounds (Chen et al., 2010). This research is crucial for drug development and understanding drug interactions at the molecular level.
Molecular Interactions and Biological Effects
- Studies on the interaction of Schiff bases with calf thymus DNA provide insights into how these compounds interact with DNA, including intercalative modes of binding. This has implications for understanding the molecular basis of drug-DNA interactions and the design of DNA-targeted therapies (Ajloo et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-5-3-2-4-13(14)19-16(21)17-11-6-7-12-10(8-11)9-15(20)18-12/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJNLVBZZWQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

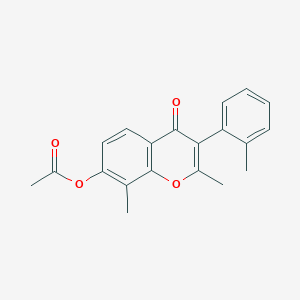
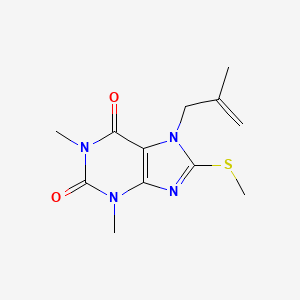
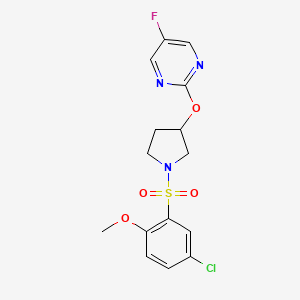



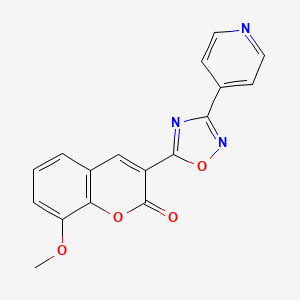

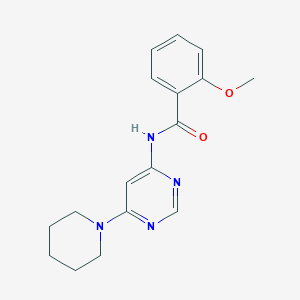
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)
